(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

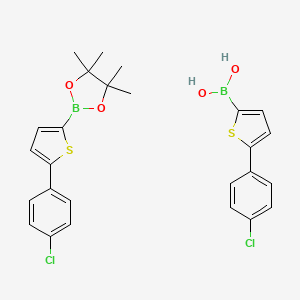

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a chlorophenyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-(4-chlorophenyl)thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of boronic acid derivatives, particularly those related to (5-(4-chlorophenyl)thiophen-2-yl)boronic acid:

Boronic Acids in Medicinal Chemistry

Boronic acids have gained interest in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, as well as their use in sensors and drug delivery systems . The addition of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Approved Boronic Acid Drugs

- Bortezomib An N-dipeptidyl boronic acid, is approved for treating multiple myeloma .

- Vaborbactam A cyclic boronic acid, serves as a β-lactamase inhibitor and is used with antibiotics to treat urinary, abdominal, and lung infections .

Clinical Trials Involving Boronic Acids

Boronic acids like Bortezomib are being studied in clinical trials for various cancers :

- Relapsed or refractory AIDS-related Kaposi sarcoma.

- Ovarian epithelial, fallopian tube, or primary peritoneal cancer in combination therapy.

- Acute myeloid leukemia in combination therapy.

Antibacterial and Anti-Urease Activities

Sulfacetamide derivatives, including N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, exhibit antibacterial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, Salmonella typhae, and Pseudomonas aeruginosa . N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide shows excellent urease inhibition .

Chemical Synthesis and Reactions

5-bromothiophene-2-sulphonylacetamides derivatives can be synthesized using Suzuki cross-coupling reactions . Palladium-catalyzed 1,4-migration on thiophene derivatives is a method for functionalizing C–H bonds .

Usage Restriction

Wirkmechanismus

The mechanism of action of (5-(4-Chlorophenyl)thiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-boronic acid: Lacks the chlorophenyl substituent, making it less sterically hindered and potentially more reactive in certain coupling reactions.

(5-Bromo-2-thienyl)boronic acid: Contains a bromine atom instead of a chlorophenyl group, which can influence its reactivity and the types of products formed in coupling reactions.

Uniqueness

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a chlorophenyl group. This combination imparts specific electronic and steric properties that can influence its reactivity and the types of products formed in cross-coupling reactions. The chlorophenyl group can also provide additional sites for further functionalization, making this compound a versatile building block in organic synthesis.

Biologische Aktivität

Overview

(5-(4-Chlorophenyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiophene ring and a chlorophenyl moiety, contributing to its reactivity and biological interactions.

- Chemical Formula : C10H8BClO2S

- Molecular Weight : 223.59 g/mol

- CAS Number : 67451368

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functional group allows for reversible binding to diols, which is crucial for modulating enzyme activity.

Biological Activities

- Anticancer Properties : Research has indicated that thiophene derivatives, including this compound, exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that related compounds can inhibit FLT3 kinase activity, which is implicated in acute myeloid leukemia (AML) .

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes. For example, it has shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription, thereby affecting cancer cell proliferation .

- Neuroprotective Effects : Some studies suggest that thiophene derivatives may also possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Detailed Research Findings

A recent study highlighted the synthesis and evaluation of various thiophene derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects on FLT3-driven AML cell lines, with IC50 values indicating potent activity against both wild-type and mutant forms of the kinase .

In another investigation focusing on enzyme interactions, this compound was shown to effectively bind to the active site of topoisomerase II, leading to a decrease in enzymatic function and subsequent cytotoxicity in cancer cells .

Eigenschaften

IUPAC Name |

[5-(4-chlorophenyl)thiophen-2-yl]boronic acid;2-[5-(4-chlorophenyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BClO2S.C10H8BClO2S/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(21-14)11-5-7-12(18)8-6-11;12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h5-10H,1-4H3;1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDBMOYDOSINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(C=C3)Cl.B(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26B2Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.